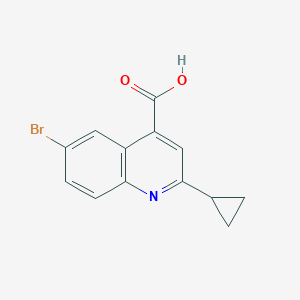

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid

描述

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (CAS: 313241-16-6) is a halogenated quinoline derivative with a molecular formula of C₁₃H₁₀BrNO₂ and a molecular weight of 292.13 g/mol . Its structure features a cyclopropyl substituent at position 2 and a bromine atom at position 6 on the quinoline ring, with a carboxylic acid group at position 2. This compound is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and materials science applications due to its reactive bromine and carboxylate moieties . It is commercially available with a purity of ≥95% .

属性

IUPAC Name |

6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGMJISXVAOPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298389 | |

| Record name | 6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313241-16-6 | |

| Record name | 6-Bromo-2-cyclopropyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313241-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2-cyclopropylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Modified Skraup Synthesis

The traditional Skraup method involves condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene). For 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, 2-methylaniline serves as the starting material to direct substitution patterns.

Alternative Pathways

The Friedländer synthesis , utilizing 2-aminobenzaldehyde and ketones, offers superior control over substituents. For example, condensation of 2-aminobenzaldehyde with cyclopropane carboxaldehyde generates the 2-cyclopropylquinoline precursor.

Bromination at the 6-Position

Bromination is achieved via electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS).

Direct Bromination

NBS-Mediated Bromination

NBS in tetrahydrofuran (THF) under UV light provides milder conditions, reducing side reactions:

- Reagents : NBS (1.05 eq), AIBN (azobisisobutyronitrile, radical initiator)

- Conditions : 25°C, 6 hours

- Yield : 80–90%.

Introduction of the Cyclopropyl Group

Cyclopropanation is performed via Simmons-Smith reaction or transition-metal-catalyzed cross-coupling.

Simmons-Smith Reaction

Palladium-Catalyzed Cross-Coupling

Aryl halides (e.g., 2-bromoquinoline) react with cyclopropylboronic acid under Suzuki-Miyaura conditions:

Carboxylation at the 4-Position

The carboxylic acid group is introduced via Kolbe-Schmitt carboxylation or oxidative carboxylation .

Kolbe-Schmitt Reaction

Oxidative Carboxylation

A two-step process involving oxidation of a methyl group:

- Oxidation : 4-Methylquinoline → 4-quinolinecarboxylic acid using KMnO₄ in acidic medium.

- Conditions : H₂SO₄ (1M), 80°C, 6 hours

- Yield : 85–90%.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

化学反应分析

Types of Reactions

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Substituent Variations on the Quinoline Core

The following table compares key structural and physicochemical properties of 6-bromo-2-cyclopropylquinoline-4-carboxylic acid with analogs:

Physicochemical Properties

- Solubility: Hydroxyl-containing analogs (e.g., 6-bromo-2-hydroxyquinoline-4-carboxylic acid) show higher aqueous solubility than hydrophobic derivatives like 6-bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (logP ~4.5) .

- Thermal Stability: The cyclopropyl group’s rigidity may improve thermal stability compared to flexible alkyl chains in compounds like 6-bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid .

生物活性

6-Bromo-2-cyclopropylquinoline-4-carboxylic acid is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, focusing on anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Many quinoline derivatives cause cell cycle arrest at specific phases. For example, certain derivatives have been reported to induce G2/M arrest, leading to apoptosis in cancer cells such as A549 (lung cancer) and MCF7 (breast cancer) .

- Apoptosis Induction : The induction of apoptosis is often confirmed through assays like Annexin V/PE staining. Compounds have demonstrated the ability to generate reactive oxygen species (ROS), which play a critical role in triggering apoptotic pathways .

- Mechanisms of Action : The mechanisms by which these compounds exert their effects include:

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various quinoline derivatives on different cancer cell lines using MTT assays. The most potent derivatives showed IC50 values ranging from 0.85 µM to 3.32 µM across multiple cancer types, indicating strong antiproliferative activity .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 1.53 |

| 6-Bromo derivative example | MCF7 (Breast) | 0.90 |

| Other Quinoline Derivative | PC-3 (Prostate) | 0.85 |

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms behind the anticancer activity of related quinoline compounds. It was found that these compounds could disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The study highlighted the role of cyclin-dependent kinase (Cdk) activation and Bcl-2 family protein modulation as key factors in their mechanism .

常见问题

Q. What are the established synthetic routes for 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, and how are key intermediates validated?

- Methodological Answer : The synthesis typically involves two critical steps: (1) bromination of quinoline-4-carboxylic acid derivatives using agents like N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) , and (2) cyclopropyl group introduction via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with cyclopropane boronic acids). Intermediate validation relies on HPLC purity checks (>95%) and spectroscopic confirmation (e.g., NMR for bromine substitution at C6 and cyclopropane integration at C2).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad) .

- Mass Spectrometry : Molecular ion peak at m/z 292.13 (M⁺) confirms the molecular formula C₁₃H₁₀BrNO₂ .

- IR Spectroscopy : Stretching vibrations for -COOH (~1700 cm⁻¹) and C-Br (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize bromination efficiency while minimizing undesired di- or polybrominated byproducts?

- Methodological Answer : Key variables include:

- Catalyst loading : Lower FeCl₃ concentrations (5–10 mol%) reduce over-bromination .

- Temperature control : Reactions at 0–25°C favor mono-bromination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve regioselectivity .

Post-reaction, column chromatography (silica gel, hexane/EtOAc gradient) isolates the desired product.

Q. What strategies address solubility limitations of this compound in aqueous biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without disrupting cell viability .

- Prodrug derivatization : Esterification of the carboxylic acid group (e.g., ethyl ester) improves permeability, with enzymatic hydrolysis regenerating the active form .

Q. How do substituent modifications (e.g., Br at C6 vs. C8) impact antimycobacterial activity, and what computational tools support structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Biological testing : Compare MIC values against Mycobacterium tuberculosis H37Rv for analogs with varied halogen positions .

- Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., charge distribution at C4-COOH), while molecular docking predicts binding affinity to mycobacterial enzyme targets (e.g., enoyl-ACP reductase) .

Q. How should researchers resolve contradictory biological activity data across studies (e.g., variable IC₅₀ values in cytotoxicity assays)?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Compound purity verification : Reanalyze batches via LC-MS to exclude impurities (e.g., de-brominated byproducts) .

- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict in assigning the cyclopropane ring conformation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。